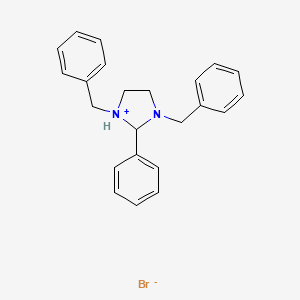
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide is an organic compound with the molecular formula C23H24N2Br It is a derivative of imidazolidine, featuring two benzyl groups and a phenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide typically involves the reaction of benzylamine with benzyl bromide in the presence of a base, followed by cyclization with phenyl isocyanate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the imidazolidine ring.
Scientific Research Applications
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-phenylimidazolidine
- 1,3-Dimethyl-2-phenylimidazolidine
- 1,3-Dibenzyl-2-imidazolidinethione
Uniqueness
1,3-Dibenzyl-2-phenylimidazolidin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical properties and reactivity compared to other imidazolidine derivatives.
Properties
CAS No. |
844831-61-4 |
|---|---|
Molecular Formula |
C23H25BrN2 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-phenylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C23H24N2.BrH/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22;/h1-15,23H,16-19H2;1H |
InChI Key |
OWMHENWXKRDRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C([NH+]1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















